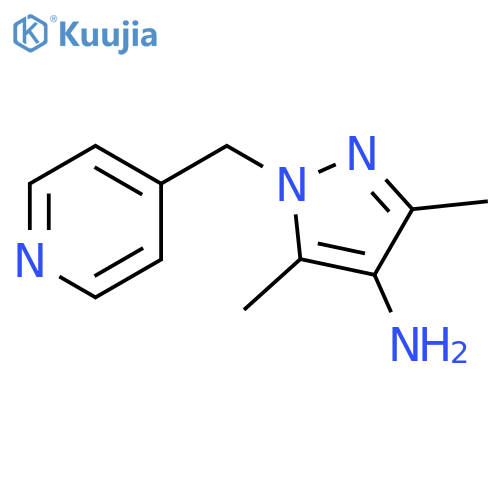

Cas no 1152695-76-5 (3,5-dimethyl-1-(pyridin-4-yl)methyl-1H-pyrazol-4-amine)

1152695-76-5 structure

商品名:3,5-dimethyl-1-(pyridin-4-yl)methyl-1H-pyrazol-4-amine

3,5-dimethyl-1-(pyridin-4-yl)methyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 3,5-Dimethyl-1-pyridin-4-ylmethyl-1H-pyrazol-4-ylamine

- 1H-Pyrazol-4-amine, 3,5-dimethyl-1-(4-pyridinylmethyl)-

- 3,5-dimethyl-1-(pyridin-4-yl)methyl-1H-pyrazol-4-amine

-

- インチ: 1S/C11H14N4/c1-8-11(12)9(2)15(14-8)7-10-3-5-13-6-4-10/h3-6H,7,12H2,1-2H3

- InChIKey: UZXIFWYDQVOTKM-UHFFFAOYSA-N

- ほほえんだ: N1(CC2C=CN=CC=2)C(C)=C(N)C(C)=N1

3,5-dimethyl-1-(pyridin-4-yl)methyl-1H-pyrazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1108331-0.5g |

3,5-dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-4-amine |

1152695-76-5 | 95% | 0.5g |

$739.0 | 2023-10-27 | |

| Enamine | EN300-1108331-2.5g |

3,5-dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-4-amine |

1152695-76-5 | 95% | 2.5g |

$1509.0 | 2023-10-27 | |

| Enamine | EN300-1108331-0.1g |

3,5-dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-4-amine |

1152695-76-5 | 95% | 0.1g |

$678.0 | 2023-10-27 | |

| Enamine | EN300-1108331-10g |

3,5-dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-4-amine |

1152695-76-5 | 95% | 10g |

$3315.0 | 2023-10-27 | |

| Ambeed | A399146-1g |

3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine |

1152695-76-5 | 97% | 1g |

$515.0 | 2024-04-26 | |

| Enamine | EN300-1108331-10.0g |

3,5-dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-4-amine |

1152695-76-5 | 10g |

$4729.0 | 2023-06-10 | ||

| Enamine | EN300-1108331-0.25g |

3,5-dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-4-amine |

1152695-76-5 | 95% | 0.25g |

$708.0 | 2023-10-27 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606662-1g |

3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine |

1152695-76-5 | 97% | 1g |

¥3535.0 | 2023-03-01 | |

| Chemenu | CM486521-1g |

3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine |

1152695-76-5 | 97% | 1g |

$505 | 2023-03-01 | |

| Enamine | EN300-1108331-1g |

3,5-dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-4-amine |

1152695-76-5 | 95% | 1g |

$770.0 | 2023-10-27 |

3,5-dimethyl-1-(pyridin-4-yl)methyl-1H-pyrazol-4-amine 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

4. Water

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

1152695-76-5 (3,5-dimethyl-1-(pyridin-4-yl)methyl-1H-pyrazol-4-amine) 関連製品

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1152695-76-5)3,5-dimethyl-1-(pyridin-4-yl)methyl-1H-pyrazol-4-amine

清らかである:99%

はかる:1g

価格 ($):464.0